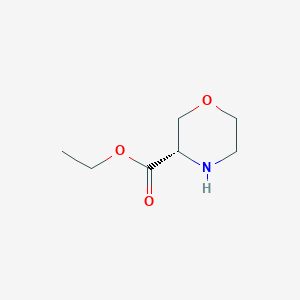

ethyl (3S)-morpholine-3-carboxylate

Vue d'ensemble

Description

Ethyl (3S)-morpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of an ethyl ester group attached to the 3-position of the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (3S)-morpholine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of (3S)-morpholine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the reaction of (3S)-morpholine-3-carboxylic acid chloride with ethanol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (3S)-morpholine-3-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (3S)-morpholine-3-carboxylic acid and ethanol in the presence of aqueous acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: (3S)-morpholine-3-carboxylic acid and ethanol.

Reduction: (3S)-morpholine-3-methanol.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (3S)-morpholine-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, especially targeting the central nervous system. Notable applications include:

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A-549 and HepG-2.

- Antibacterial Properties : Studies indicate that morpholine derivatives can inhibit bacterial topoisomerases, essential for DNA replication in bacteria, showing potent activity against multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and agrochemicals. Its ability to undergo various chemical reactions enhances its utility in synthetic pathways:

- Hydrolysis : this compound can be hydrolyzed to yield (3S)-morpholine-3-carboxylic acid and ethanol.

- Reduction : It can be reduced to form corresponding alcohol derivatives using reducing agents like lithium aluminum hydride.

Biological Studies

In biological research, this compound is employed to investigate structure-activity relationships of morpholine derivatives and their biological effects. This includes studying their mechanisms of action and interactions with molecular targets.

Antitumor Activity

A study evaluated various morpholine derivatives for their cytotoxic effects against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Compounds derived from this compound exhibited significant antitumor activities, suggesting potential use in cancer therapy.

Antibacterial Properties

Research highlighted that morpholine derivatives could inhibit bacterial topoisomerases, essential for bacterial DNA replication. Derivatives from this compound demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as novel antibacterial agents.

Organocatalysis

This compound has been utilized as an organocatalyst in asymmetric synthesis reactions. Its ability to control diastereo- and enantioselectivity highlights its role in developing new synthetic methodologies .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antitumor | A-549, HepG-2 | Significant cytotoxicity |

| Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | Inhibition of growth |

| Organocatalysis | Aldehydes and nitroolefins | High diastereo- and enantioselectivity |

Mécanisme D'action

The mechanism of action of ethyl (3S)-morpholine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to the active form in the body. The active form may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific compound derived from this compound.

Comparaison Avec Des Composés Similaires

Ethyl (3S)-morpholine-3-carboxylate can be compared with other morpholine derivatives such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

(3S)-Morpholine-3-carboxylic acid: The parent carboxylic acid without the ester group.

(3S)-Morpholine-3-methanol: The alcohol derivative obtained by reduction of the ester.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other morpholine derivatives.

Activité Biologique

Ethyl (3S)-morpholine-3-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with the molecular formula C₇H₁₃NO₃, features an ester group that influences its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structure and Functional Groups

This compound contains a morpholine ring, an ester functional group, and a carboxylic acid moiety. The presence of these functional groups allows for various chemical reactions, including:

- Hydrolysis : The ester can be hydrolyzed to yield (3S)-morpholine-3-carboxylic acid and ethanol.

- Reduction : Reduction can convert the ester to the corresponding alcohol.

- Substitution : The ethoxy group can be replaced by nucleophiles in substitution reactions.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | HCl or NaOH | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as a prodrug, being metabolized into active forms that modulate enzyme or receptor activity. This interaction can lead to therapeutic effects in several biological pathways.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds targeting the central nervous system. Its derivatives have been investigated for their potential in treating conditions such as cancer and bacterial infections.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated various morpholine derivatives for their cytotoxic effects against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Compounds derived from this compound exhibited significant antitumor activities, suggesting their potential use in cancer therapy .

- Antibacterial Properties : Research has shown that morpholine derivatives can inhibit bacterial topoisomerases, essential enzymes for bacterial DNA replication. This compound derivatives demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as novel antibacterial agents .

- Organocatalysis : this compound has been utilized as an organocatalyst in asymmetric synthesis reactions. Its ability to control diastereo- and enantioselectivity highlights its role in developing new synthetic methodologies .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antitumor | A-549, HepG-2 | Significant cytotoxicity |

| Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | Inhibition of growth |

| Organocatalysis | Aldehydes and nitroolefins | High diastereo- and enantioselectivity |

Propriétés

IUPAC Name |

ethyl (3S)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.